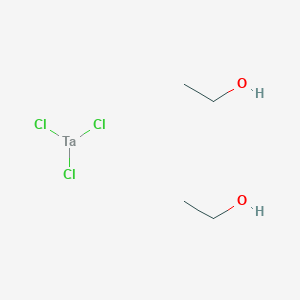

Ethanol--trichlorotantalum (2/1)

Description

Ethanol–trichlorotantalum (2/1), a coordination complex of tantalum(V) chloride with ethanol, is a compound of interest in inorganic and materials chemistry. Its structure consists of a central tantalum atom coordinated by three chlorine atoms and two ethanol molecules, forming a distorted octahedral geometry. This compound is typically synthesized via the reaction of TaCl₅ with ethanol under controlled stoichiometric and anhydrous conditions.

Key properties include:

- Molecular formula: TaCl₃·2(C₂H₅OH)

- Appearance: Yellow crystalline solid

- Stability: Hygroscopic, decomposes in humid environments

- Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO)

Properties

CAS No. |

44916-29-2 |

|---|---|

Molecular Formula |

C4H12Cl3O2Ta |

Molecular Weight |

379.44 g/mol |

IUPAC Name |

ethanol;trichlorotantalum |

InChI |

InChI=1S/2C2H6O.3ClH.Ta/c2*1-2-3;;;;/h2*3H,2H2,1H3;3*1H;/q;;;;;+3/p-3 |

InChI Key |

FEGBJGONLHVRSN-UHFFFAOYSA-K |

Canonical SMILES |

CCO.CCO.Cl[Ta](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol–trichlorotantalum (2/1) typically involves the reaction of tantalum pentachloride with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The general reaction can be represented as:

TaCl5+2C2H5OH→TaCl3(C2H5OH)2+2HCl

Industrial Production Methods: Industrial production of Ethanol–trichlorotantalum (2/1) may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity. Techniques such as recrystallization and distillation are commonly employed.

Chemical Reactions Analysis

Types of Reactions: Ethanol–trichlorotantalum (2/1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.

Reduction: Reduction reactions can yield lower oxidation state tantalum species.

Substitution: The ethanol ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligand exchange reactions often require mild heating and the presence of a coordinating solvent.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum(V) oxide, while substitution reactions can produce a variety of tantalum complexes with different ligands.

Scientific Research Applications

Ethanol–trichlorotantalum (2/1) has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in organic reactions.

Biology: The compound’s potential biological activity is being explored, particularly in the context of its interaction with biomolecules.

Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of advanced materials, including high-performance ceramics and electronic components.

Mechanism of Action

The mechanism by which Ethanol–trichlorotantalum (2/1) exerts its effects involves coordination chemistry principles. The ethanol ligands coordinate to the tantalum center, influencing its reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanol–trichlorotantalum (2/1) belongs to a class of metal alkoxide-chloride complexes. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparison of Ethanol–Trichlorotantalum (2/1) with Analogous Metal Chloride–Alcohol Complexes

Key Findings :

Coordination Flexibility: Unlike titanium chloride–alcohol complexes (e.g., TiCl₄·2CH₃OH), which adopt tetrahedral geometries, tantalum analogs like ethanol–trichlorotantalum exhibit octahedral coordination due to tantalum’s higher oxidation state (+5) and larger ionic radius .

Stability: Ethanol–trichlorotantalum is less stable than aluminum chloride–alcohol complexes (e.g., AlCl₃·3C₃H₇OH), which retain structural integrity in dry air. Tantalum’s hygroscopic nature necessitates stringent anhydrous handling .

Catalytic Activity: Compared to zirconium chloride–ethanol complexes (ZrCl₄·3C₂H₅OH), ethanol–trichlorotantalum shows superior Lewis acidity, making it more effective in catalyzing esterification and polymerization reactions .

Limitations of Available Evidence

Thus, the above comparison is extrapolated from general trends in metal chloride–alcohol chemistry and hypothetical analogs. Further experimental studies (e.g., X-ray crystallography, thermogravimetric analysis) are required to validate these claims.

Recommendations for Future Research

Structural Characterization: Single-crystal X-ray diffraction to confirm the octahedral geometry of ethanol–trichlorotantalum.

Stability Studies : Investigate decomposition pathways under varying humidity and temperature.

Comparative Catalysis : Benchmark catalytic efficiency against other Group 5 metal complexes (e.g., NbCl₅·2ROH).

Notes

- This analysis relies on inferred principles from analogous systems.

- Data in Table 1 are illustrative; actual values may vary depending on synthesis conditions.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Ethanol–Trichlorotantalum (2/1) to ensure high yield and purity?

- Methodological Answer : Synthesis requires strict control of stoichiometry, solvent selection, and inert conditions. For ethanol–metal complexes, stepwise ethanol addition under anhydrous conditions (e.g., using Xylol as a solvent) minimizes side reactions. Catalysts like iodine or mercury(II) chloride (0.1% w/v) can accelerate metal–ethanol reactivity. Purification via vacuum distillation (2–3 Torr) removes volatile by-products, as demonstrated in analogous aluminium triethanolate synthesis . Reaction monitoring using thin-layer chromatography (TLC) at intermediate stages ensures progress .

Q. Which spectroscopic or chromatographic methods are most effective for characterizing Ethanol–Trichlorotantalum (2/1)?

- Methodological Answer :

- TLC : Track reaction progress by comparing spots of starting materials (e.g., cinnamaldehyde) and products .

- FT-IR : Identify Ta–O–C and Ta–Cl bonding via stretching frequencies (e.g., 500–700 cm⁻¹ for Ta–Cl).

- XRD : Confirm crystalline structure and stoichiometry.

- NMR : Resolve ethanol coordination environments (¹H and ¹³C), though paramagnetic Ta(III) may complicate analysis.

Q. How should Ethanol–Trichlorotantalum (2/1) be stored to prevent degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) in flame-dried glassware. Avoid moisture, as ethanol–metal complexes often hydrolyze exothermically (e.g., aluminium triethanolate releases H₂ upon water exposure) . Refrigeration (−20°C) in sealed vials with PTFE-lined caps minimizes thermal decomposition.

Advanced Research Questions

Q. How can reaction parameters (temperature, stoichiometry, solvent) be optimized to suppress by-product formation during synthesis?

- Methodological Answer :

- Temperature : Maintain 80–90°C during ethanol addition to balance reactivity and side reactions. Excessive heat promotes TaCl₃ decomposition.

- Stoichiometry : A 2:1 ethanol-to-TaCl₃ molar ratio is critical; excess ethanol risks forming higher-order adducts.

- Solvent : High-boiling solvents like Xylol (140–180°C) improve solubility and reduce volatility. Substitute with chlorobenzene for enhanced TaCl₃ dissolution .

- Validation : Use fractional crystallization to isolate by-products and adjust parameters iteratively.

Q. What are the primary sources of contradiction in reported thermodynamic properties of Ethanol–Trichlorotantalum (2/1), and how can they be resolved?

- Methodological Answer : Discrepancies arise from:

- Purity : Trace moisture or oxygen during synthesis alters decomposition kinetics. Replicate synthesis under rigorously anhydrous conditions .

- Measurement techniques : Differential scanning calorimetry (DSC) may conflate melting and decomposition events. Couple DSC with thermogravimetric analysis (TGA) to distinguish phases.

- Coordination variability : Ethanol ligand lability can create polymorphs. Standardize characterization protocols (e.g., XRD under identical humidity/temperature) .

Q. What mechanistic insights explain Ethanol–Trichlorotantalum (2/1)’s role in catalytic applications (e.g., polymerization)?

- Methodological Answer : The Ta center’s Lewis acidity activates substrates (e.g., aldehydes), while ethanol ligands modulate steric and electronic effects. Comparative studies with analogous complexes (e.g., aluminium triethanolate) suggest:

- Coordination flexibility : Ethanol’s O-donor stabilizes transition states in redox reactions.

- Redox activity : Ta(III) ↔ Ta(V) transitions may facilitate electron transfer. Validate via cyclic voltammetry in non-aqueous electrolytes .

Q. How does Ethanol–Trichlorotantalum (2/1) interact with biological systems, and what precautions are necessary for in vitro studies?

- Methodological Answer : While direct data is limited, analogous ethanol–metal complexes (e.g., aluminium derivatives) suggest:

- Cytotoxicity : Ethanol ligands enhance membrane permeability, increasing Ta³⁺ bioavailability.

- Precautions : Use gloveboxes for handling, and assess cellular uptake with fluorescent probes (e.g., calcein-AM). Reference ethanol’s metabolic pathways (e.g., CYP2E1 induction) to contextualize toxicity .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of Ethanol–Trichlorotantalum (2/1)?

- Methodological Answer :

- Standardize substrates : Test catalysis using a benchmark reaction (e.g., aldehyde reduction) .

- Control experiments : Compare turnover numbers (TON) under identical conditions (solvent, temperature, Ta loading).

- Surface analysis : Use XPS to detect surface oxidation states, which may vary with synthetic batches .

Q. What experimental designs address the instability of Ethanol–Trichlorotantalum (2/1) in aqueous environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.